The compound (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic molecule that belongs to the class of indole derivatives. Indoles are bicyclic compounds that consist of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features a piperazine moiety, which is a six-membered ring containing two nitrogen atoms, and a pyridine ring, known for its aromatic properties. The structural complexity and pharmacological potential of this compound make it an interesting subject for study in medicinal chemistry.
The compound can be classified as an indole derivative due to the presence of the indole structure. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . The specific classification of this compound falls under the category of N-substituted indoles, which are often explored for their therapeutic applications in various diseases.
The synthesis of (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic synthesis techniques. Common methods include:
The synthesis may utilize various catalysts and solvents to optimize yield and purity. For example, palladium-catalyzed cross-coupling reactions are commonly employed for forming complex structures in indole chemistry . Additionally, purification methods such as recrystallization or chromatography may be necessary to isolate the desired product.
The molecular formula is , with a molecular weight of approximately 283.34 g/mol. The compound features multiple functional groups, including an indole ring, a piperazine ring, and a carbonyl group (methanone), contributing to its potential reactivity and biological activity.
The compound can participate in various chemical reactions typical for indole derivatives and piperazine compounds:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to facilitate the desired transformations without degrading sensitive functional groups .
The mechanism of action for (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is primarily linked to its interaction with biological targets such as receptors or enzymes involved in signaling pathways.
Studies have shown that indole derivatives often exhibit significant biological activities through these mechanisms, making them valuable leads in drug discovery .
The physical properties include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately .
The compound has potential applications in several scientific fields:
(1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone represents a sophisticated N-heterocyclic hybrid molecule integrating three pharmacologically significant domains: a methylated indole system, a piperazine core, and a pyridine subunit. The systematic IUPAC name reflects this tripartite architecture, with "(1-methyl-1H-indol-2-yl)" specifying the N-methylated indole moiety attached at position 2, while "[4-(pyridin-2-yl)piperazin-1-yl]" denotes the piperazine ring substituted at its 4-position with a pyridin-2-yl group. The "methanone" descriptor confirms the carbonyl bridge linking these systems .
The compound's molecular formula is C₂₁H₂₄N₄O, corresponding to a molecular weight of 348.4 g/mol. Structural analysis reveals key features:
Property | Value |
---|---|
Systematic Name | (1-methylindol-5-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
Molecular Formula | C₂₁H₂₄N₄O |
Molecular Weight | 348.4 g/mol |
Hydrogen Bond Acceptors | 3 |
XLogP3 | 2.2 |
Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
The strategic fusion of indole and piperazine pharmacophores emerged as a deliberate medicinal chemistry strategy during the late 1990s, capitalizing on the distinct biological profiles of both heterocycles. Indole derivatives, recognized as privileged structures in neuropharmacology (e.g., serotonin, triptans), offered complementary properties to piperazine-based neuroreceptor ligands prevalent in antipsychotic development. Early hybrid scaffolds featured simple N-alkyl linkages, exemplified by compounds like 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-indole investigated for CNS activity .
The evolutionary trajectory progressed toward more sophisticated connections, including:
Patent analyses reveal accelerating interest in carbonyl-linked variants, with WO2007131907A2 (2007) and US20080032976A1 (2008) specifically claiming therapeutic applications for 1H-indol-5-yl/6-yl-piperazin-1-yl-methanone derivatives as histamine H₃ antagonists and metabolic disorder therapeutics, respectively. This patent landscape established the structural framework enabling targeted optimization toward compounds like the subject molecule [4] .
This hybrid scaffold exemplifies contemporary lead optimization strategies addressing complex polypharmacology targets, particularly within CNS disorders and oncology. The indole moiety provides a bioisosteric mimic of tryptamine neurotransmitters, while the piperazine-pyridine system confers affinity for aminergic GPCRs and kinase domains. Computational models indicate three-dimensional complementarity with:
Compound Structure | Molecular Formula | Therapeutic Target Potential | Structural Distinction |
---|---|---|---|
(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone | C₂₀H₁₉F₃N₄O | Kinase inhibition, CNS disorders | Trifluoromethyl group enhances lipophilicity (XLogP3=3.2) & metabolic stability |
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone | C₁₅H₁₈N₄O | GPCR modulation | Imidazole replaces indole; phenyl terminus |
(3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | C₂₀H₂₁N₅O₃S | Enzyme inhibition | Methylsulfonylimidazole bioisostere |
The trifluoromethylpyridine analog exemplifies strategic halogenation to optimize pharmacokinetics, increasing logP (3.2 vs. 2.2) and membrane permeability while maintaining target engagement. Such structural innovations address critical drug discovery challenges:
Ongoing exploration focuses on leveraging this scaffold for targeted protein degradation (PROTACs) and allosteric kinase modulators, underscoring its versatility in modern therapeutic discovery paradigms [7] [8].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: